molecular formula C18H25N3O2 B3802562 N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide

N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide

Cat. No.: B3802562
M. Wt: 315.4 g/mol
InChI Key: DQGLNORVLKXXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “N-butyl” and “N-(3-phenylprop-2-yn-1-yl)” parts of the name suggest that there are butyl and phenylpropynyl groups attached to the nitrogen atom. The “2-{[(dimethylamino)carbonyl]amino}” part indicates the presence of a secondary amine group, which is attached to the carbonyl carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbonyl group (C=O), a secondary amine group (-NH-), and alkyl and aryl groups attached to the nitrogen atom. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organolithium or Grignard reagents. The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. As an amide, it would likely have a relatively high boiling point due to the ability of amides to form hydrogen bonds. The presence of alkyl and aryl groups could also affect its solubility and other physical properties .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, synthesizing it in the lab, and testing its reactivity. If it’s intended to be a drug or a biologically active compound, future research might focus on testing its biological activity and potential therapeutic effects .

Properties

IUPAC Name

N-butyl-2-(dimethylcarbamoylamino)-N-(3-phenylprop-2-ynyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-4-5-13-21(17(22)15-19-18(23)20(2)3)14-9-12-16-10-7-6-8-11-16/h6-8,10-11H,4-5,13-15H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGLNORVLKXXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC#CC1=CC=CC=C1)C(=O)CNC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.